4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one
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Overview
Description
4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core substituted with methoxy and hydrazinylidene groups. The presence of these functional groups imparts specific chemical properties that make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with 4-methoxy-1-naphthaldehyde under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one include:
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound shares a similar hydrazinylidene structure but differs in the presence of an ethyl ester group and a chloro substituent.
2-(4-Methoxyphenyl)ethanol: This compound has a simpler structure with a methoxyphenyl group and an ethanol moiety.
4-Methoxy-2-methyl-2-butanethiol: This compound contains a methoxy group and a thiol group, making it chemically distinct but structurally related.
Properties
CAS No. |
92891-81-1 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-methoxy-2-[(2-methoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)19-20-15-11-17(23-2)12-7-3-4-8-13(12)18(15)21/h3-11,21H,1-2H3 |
InChI Key |
OVZVYEWLTHMNPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)OC)O |
Origin of Product |
United States |
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